molecular formula C18H22N2 B12275668 1-(Diphenylmethyl)-3-ethyl-3-azetidinamine

1-(Diphenylmethyl)-3-ethyl-3-azetidinamine

Cat. No.: B12275668
M. Wt: 266.4 g/mol
InChI Key: RHQCPDGKOWRALN-UHFFFAOYSA-N
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Description

1-(Diphenylmethyl)-3-ethyl-3-azetidinamine is an organic compound that belongs to the azetidine class of compounds. Azetidines are four-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their unique structural properties and biological activities. The presence of the diphenylmethyl and ethyl groups in this compound adds to its complexity and potential for diverse chemical reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diphenylmethyl)-3-ethyl-3-azetidinamine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(Diphenylmethyl)-3-ethyl-3-azetidinamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted azetidines or aromatic compounds.

Scientific Research Applications

1-(Diphenylmethyl)-3-ethyl-3-azetidinamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Diphenylmethyl)-3-ethyl-3-azetidinamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific biological context, but may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.

Comparison with Similar Compounds

  • 1-(Diphenylmethyl)-3-methyl-3-azetidinamine
  • 1-(Diphenylmethyl)-3-propyl-3-azetidinamine
  • 1-(Diphenylmethyl)-3-butyl-3-azetidinamine

Comparison: 1-(Diphenylmethyl)-3-ethyl-3-azetidinamine is unique due to the presence of the ethyl group, which may influence its chemical reactivity and biological activity compared to its methyl, propyl, and butyl analogs. The diphenylmethyl group also contributes to its distinct properties, such as increased lipophilicity and potential for π-π interactions.

Properties

Molecular Formula

C18H22N2

Molecular Weight

266.4 g/mol

IUPAC Name

1-benzhydryl-3-ethylazetidin-3-amine

InChI

InChI=1S/C18H22N2/c1-2-18(19)13-20(14-18)17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,2,13-14,19H2,1H3

InChI Key

RHQCPDGKOWRALN-UHFFFAOYSA-N

Canonical SMILES

CCC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)N

Origin of Product

United States

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